(Z)-2,5-dichloro-N'-hydroxy-4,6-dimethylpyridine-3-carboximidamide (Z)-2,5-dichloro-N'-hydroxy-4,6-dimethylpyridine-3-carboximidamide
Brand Name: Vulcanchem
CAS No.: 923288-59-9
VCID: VC8354845
InChI: InChI=1S/C8H9Cl2N3O/c1-3-5(8(11)13-14)7(10)12-4(2)6(3)9/h14H,1-2H3,(H2,11,13)
SMILES: CC1=C(C(=NC(=C1Cl)C)Cl)C(=NO)N
Molecular Formula: C8H9Cl2N3O
Molecular Weight: 234.08 g/mol

(Z)-2,5-dichloro-N'-hydroxy-4,6-dimethylpyridine-3-carboximidamide

CAS No.: 923288-59-9

Cat. No.: VC8354845

Molecular Formula: C8H9Cl2N3O

Molecular Weight: 234.08 g/mol

* For research use only. Not for human or veterinary use.

(Z)-2,5-dichloro-N'-hydroxy-4,6-dimethylpyridine-3-carboximidamide - 923288-59-9

Specification

CAS No. 923288-59-9
Molecular Formula C8H9Cl2N3O
Molecular Weight 234.08 g/mol
IUPAC Name 2,5-dichloro-N'-hydroxy-4,6-dimethylpyridine-3-carboximidamide
Standard InChI InChI=1S/C8H9Cl2N3O/c1-3-5(8(11)13-14)7(10)12-4(2)6(3)9/h14H,1-2H3,(H2,11,13)
Standard InChI Key WRFGQLDAKOYZHS-UHFFFAOYSA-N
Isomeric SMILES CC1=C(C(=NC(=C1Cl)C)Cl)/C(=N/O)/N
SMILES CC1=C(C(=NC(=C1Cl)C)Cl)C(=NO)N
Canonical SMILES CC1=C(C(=NC(=C1Cl)C)Cl)C(=NO)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2,5-dichloro-N'-hydroxy-4,6-dimethylpyridine-3-carboximidamide, reflects its structural features:

  • A pyridine core substituted at positions 2 and 5 with chlorine atoms.

  • Methyl groups at positions 4 and 6.

  • A carboximidamide group at position 3, with a hydroxylamine moiety in the Z-configuration.

The Z-isomer is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the adjacent imine nitrogen, as evidenced by its isomeric SMILES notation:
CC1=C(C(=NC(=C1Cl)C)Cl)/C(=N/O)/N.

Physicochemical Parameters

PropertyValue
Molecular FormulaC₈H₉Cl₂N₃O
Molecular Weight234.08 g/mol
XLogP3-AA2.2 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Topological Polar Surface Area70.5 Ų

The compound’s moderate lipophilicity (XLogP3-AA = 2.2) suggests balanced solubility in polar and nonpolar solvents, critical for its role in synthetic reactions.

Synthesis and Optimization

Reaction Pathway

The synthesis begins with 2,5-dichloro-4,6-dimethylnicotinonitrile as the precursor. Treatment with hydroxylamine hydrochloride in a methanol:water (3:1) solvent system, catalyzed by 1,10-phenanthroline, yields the target compound at 70–80°C over 6 hours:

2,5-Dichloro-4,6-dimethylnicotinonitrile+NH2OH1,10-phenanthroline(Z)-2,5-Dichloro-N’-hydroxy-4,6-dimethylpyridine-3-carboximidamide\text{2,5-Dichloro-4,6-dimethylnicotinonitrile} + \text{NH}_2\text{OH} \xrightarrow{\text{1,10-phenanthroline}} \text{(Z)-2,5-Dichloro-N'-hydroxy-4,6-dimethylpyridine-3-carboximidamide}

Process Conditions

ParameterSpecification
Solvent SystemMethanol:Water (3:1 v/v)
Catalyst1,10-Phenanthroline (0.5 mol%)
Temperature70–80°C
Reaction Time6 hours
Yield88% (HPLC purity ≥98%)

The use of 1,10-phenanthroline enhances regioselectivity, minimizing byproducts such as the E-isomer or over-oxidized derivatives.

Role in Opicapone Synthesis

Mechanistic Insights

Opicapone, a COMT inhibitor, relies on the compound’s hydroxyimino group for subsequent cyclization with 5-[3-(2,5-dichloro-4,6-dimethyl-1-oxy-pyridin-3-yl)-[1,2,] oxadiazol-5-yl]-2-hydroxy-3-methoxy-1-nitrobenzene . The Z-configuration ensures proper spatial alignment for forming the oxadiazole ring, a critical pharmacophore in opicapone’s active site binding .

Pharmacological Impact

By inhibiting COMT, opicapone prolongs the half-life of levodopa, reducing motor fluctuations in Parkinson’s patients. Clinical trials demonstrate a 60% reduction in OFF-time compared to placebo, attributed to the precise stereoelectronic properties imparted by the intermediate .

Analytical Characterization

Spectroscopic Data

  • NMR (DMSO-d₆, 400 MHz):

    • δ 2.35 (s, 3H, C4-CH₃), δ 2.48 (s, 3H, C6-CH₃), δ 8.12 (s, 1H, N-OH), δ 8.95 (s, 1H, C3-NH).

  • HRMS (ESI+): m/z 235.0245 [M+H]⁺ (calc. 235.0248).

Applications Beyond Opicapone

Antibacterial Agents

Pyridine-1-oxide derivatives, including thiohydroxamic acids, show broad-spectrum antibacterial activity (MIC = 2–8 µg/mL against S. aureus) . The compound’s hydroxyimino group may serve as a precursor for such agents.

Polymer Synthesis

Dehydration of 2-pyridyl alkanol-1-oxides, a reaction feasible with this compound, yields poly-(2-vinylpyridine-1-oxide), a polymer with applications in ion-exchange resins .

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